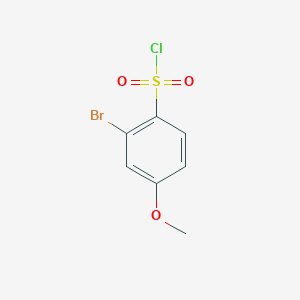

2-Bromo-4-methoxybenzenesulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNTWMTVYWBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589595 | |

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-16-1 | |

| Record name | 2-Bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methoxybenzenesulfonyl chloride physical properties

An In-depth Technical Guide to 2-Bromo-4-methoxybenzenesulfonyl chloride

Section 1: Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a sulfonyl chloride, a bromine atom, and a methoxy group. This trifecta of functionalities allows for sequential, controlled chemical modifications, making it an exceptionally versatile building block for the synthesis of complex molecular architectures.

The sulfonyl chloride group serves as a robust electrophile, primarily for the formation of sulfonamides, a privileged scaffold in medicinal chemistry. The aryl bromide provides a handle for modern cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Finally, the electron-donating methoxy group modulates the electronic properties of the benzene ring, influencing the reactivity of the other sites and the physicochemical properties of its derivatives. This guide provides a comprehensive analysis of its physical properties, synthesis, handling, and reactivity, offering field-proven insights for its effective application in research and development.

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. As a solid at room temperature, it is relatively easy to weigh and dispense, but its sensitivity to moisture requires stringent control of the experimental atmosphere.

| Property | Value | Source(s) |

| CAS Number | 23095-16-1 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [1][4] |

| Molecular Weight | 285.55 g/mol | [1] |

| Appearance | Solid (Form may vary) | [1] |

| Melting Point | 75-81 °C | [1] |

| Purity | Typically ≥95-99% | [1][3] |

| Boiling Point | Not available; likely to decompose | [5] |

| Solubility | While specific data is limited, analogous sulfonyl chlorides are soluble in many organic solvents but react with protic solvents like water and alcohols.[6] It is expected to be soluble in aprotic organic solvents such as chloroform, dichloromethane, and THF. | |

| Stability | Moisture-sensitive. Reacts with water, potentially liberating corrosive HCl gas.[7][8][9] |

Section 3: Synthesis, Purification, and Handling

Synthetic Strategy: Electrophilic Aromatic Sulfonation

The most direct and common method for synthesizing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding substituted benzene. For this compound, the logical precursor is 3-bromoanisole. The causality for this choice is the directing effect of the methoxy group, which is strongly ortho-, para-directing. While the para position is blocked by the bromine atom, the ortho positions are activated, allowing for the introduction of the chlorosulfonyl group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the chlorosulfonation of activated aromatic rings.[10]

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a dry, inert atmosphere (N₂ or Ar) throughout the procedure.

-

Precursor Addition: Charge the flask with 3-bromoanisole (1.0 eq) and a suitable solvent like chloroform (approx. 5 mL per 10 mmol of precursor).[10]

-

Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt bath. This is critical to control the exothermicity of the reaction with chlorosulfonic acid and to minimize side reactions.

-

Reagent Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

-

Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[10]

-

Quenching & Extraction: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with fresh chloroform or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a solvent system like ethyl acetate/hexane may be required for further purification.

Handling and Storage

Due to its corrosive and moisture-sensitive nature, strict handling protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12] All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[8][13] Storage under an inert atmosphere is recommended to prolong shelf life.

Section 4: Reactivity and Applications in Drug Development

The utility of this compound stems from its ability to participate in distinct, high-yield chemical transformations that are foundational to modern medicinal chemistry.

Caption: Key reactivity pathways for drug discovery applications.

-

Sulfonamide Synthesis: The most direct application is the reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) to form sulfonamides. This reaction is highly reliable and is a cornerstone of medicinal chemistry for introducing this key functional group.

-

Suzuki-Miyaura Cross-Coupling: The aryl bromide is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions.[14] This allows for the formation of a C-C bond by coupling with a boronic acid or ester. This transformation is invaluable for constructing biaryl scaffolds, which are common in kinase inhibitors and other targeted therapeutics.[14]

-

Buchwald-Hartwig Amination: The aryl bromide can also undergo palladium-catalyzed Buchwald-Hartwig amination to form C-N bonds.[14] This reaction provides access to a wide range of substituted anilines and related N-aryl compounds, which are critical for tuning the solubility, polarity, and target engagement of drug candidates.[14]

The presence of both the bromo and sulfonyl chloride groups allows for a planned synthetic sequence. Typically, the more robust cross-coupling reaction is performed first, followed by the sulfonamide formation, as the sulfonyl chloride group is more sensitive to a wider range of nucleophiles and reaction conditions.

Section 5: Safety Profile

This compound is a hazardous substance and must be handled with appropriate care. Its primary hazards are its corrosivity and reactivity with water.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage[1][3] |

| Serious Eye Damage | H318 | Causes serious eye damage[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][12]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Transportation:

-

UN Number: UN3261[1]

-

Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s.

-

Hazard Class: 8 (Corrosive)[1]

Section 6: Conclusion

This compound is a powerful and versatile reagent for advanced organic synthesis. Its well-defined physical properties and predictable, orthogonal reactivity make it an asset in the construction of diverse and complex molecules. For researchers and drug development professionals, a thorough understanding of its characteristics, from its moisture sensitivity to its utility in cross-coupling reactions, is paramount for leveraging its full synthetic potential safely and effectively.

References

- 1. This compound [oakwoodchemical.com]

- 2. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 3. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound CAS#: [chemicalbook.com]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. H54015.06 [thermofisher.com]

2-Bromo-4-methoxybenzenesulfonyl chloride chemical structure and CAS number

An In-depth Technical Guide to 2-Bromo-4-methoxybenzenesulfonyl Chloride for Advanced Research Applications

Introduction

This compound is a specialized aromatic sulfonyl chloride that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electron-withdrawing bromine atom and an electron-donating methoxy group, imparts distinct reactivity and structural properties. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is identified by the CAS Number 23095-16-1.[1][2][3] Its molecular structure and key physicochemical data are summarized below.

Chemical Structure

The structure consists of a benzene ring substituted with a sulfonyl chloride group, a bromine atom at the ortho position, and a methoxy group at the para position relative to the sulfonyl chloride.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Identifier | Value | Source(s) |

| CAS Number | 23095-16-1 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [2][4] |

| Molecular Weight | 285.55 g/mol | [2] |

| MDL Number | MFCD08752806 | [1][2] |

| Purity | Typically ≥95% | [1] |

| Appearance | White powder/solid | [5] |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides often involves electrophilic aromatic substitution. A common and effective method is the direct chlorosulfonation of a corresponding substituted benzene precursor.

Proposed Synthesis Workflow

The logical precursor for this compound is 3-bromoanisole (2-bromo-1-methoxybenzene). The workflow involves reacting 3-bromoanisole with chlorosulfonic acid. The directing effects of the methoxy (ortho-, para-directing) and bromo (ortho-, para-directing) groups guide the incoming chlorosulfonyl group. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable position for substitution.

Caption: General workflow for the synthesis of aryl sulfonyl chlorides.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of a similar isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.[6]

-

Preparation: Dissolve 3-bromoanisole (10.0 mmol, 1.87 g) in chloroform (5 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C. This is critical to control the exothermic reaction with chlorosulfonic acid and prevent side reactions.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is a key safety and selectivity measure.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes excess chlorosulfonic acid and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

PART 3: Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the sulfonyl chloride functional group, which is a potent electrophile. This makes it an excellent reagent for forming sulfonamides, a privileged scaffold in medicinal chemistry due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

Nucleophilic Substitution: The Cornerstone of Utility

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. They readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively.

Caption: Mechanism for sulfonamide formation.

The reaction with a primary or secondary amine is particularly important in drug development. The resulting sulfonamide linkage is found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of the bromo- and methoxy- substituents on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting sulfonamide, which can be leveraged in structure-activity relationship (SAR) studies. Furthermore, the bromine atom provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures.[7]

Applications in Medicinal Chemistry

-

Scaffold Synthesis: It serves as a key intermediate for introducing the 2-bromo-4-methoxyphenylsulfonyl moiety into target molecules. This group can influence pharmacokinetic properties like solubility and cell permeability.[8]

-

Structure-Activity Relationship (SAR) Studies: The defined substitution pattern allows for systematic modification of lead compounds. The bromine can be replaced using cross-coupling chemistry to explore a variety of substituents at that position, while the sulfonamide nitrogen can be alkylated or acylated.

-

Protecting Group Chemistry: While less common for this specific molecule, related sulfonyl chlorides are used to protect amines. The resulting sulfonamide is stable to many reaction conditions and can be cleaved when needed.

PART 4: Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

The compound is classified as causing severe skin burns and eye damage.[1][9] It reacts with water, potentially liberating toxic gas.[10]

| GHS Classification | Hazard Statement | Precautionary Statements (selected) |

| Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P305+P351+P338, P310 |

| Corrosive to metals | May be corrosive to metals | P234 |

Data compiled from multiple safety data sheets.[5][9][11][12]

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][9] Avoid breathing dust.[5] An eyewash station and safety shower must be readily accessible.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[10][11] Keep the container tightly closed. For long-term storage, refrigeration is recommended.[12]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly within the field of drug discovery. Its well-defined structure and predictable reactivity at the sulfonyl chloride group allow for the reliable construction of sulfonamide-containing molecules. The presence of orthogonal functional handles (bromo and methoxy groups) further enhances its utility, enabling complex, multi-step syntheses and extensive SAR exploration. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound. This guide provides the foundational knowledge for its effective and safe utilization in advanced research settings.

References

- 1. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound [oakwoodchemical.com]

- 3. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-methoxybenzenesulfonyl chloride (CAS No. 23095-16-1), a key reagent in synthetic organic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive modeling and comparative analysis with structurally related molecules to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in anticipating spectral outcomes, aiding in reaction monitoring, and confirming the identity of this compound in their synthetic workflows.

Introduction: The Chemical Identity of this compound

This compound is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring a bromine atom ortho to the sulfonyl chloride group and a methoxy group para to the bromine, makes it a versatile building block in the synthesis of various organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 23095-16-1 | [1][2] |

| Molecular Formula | C₇H₆BrClO₃S | [1][3] |

| Molecular Weight | 285.55 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity (Typical) | ≥95% | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. In the absence of experimental spectra for this compound, predictive algorithms based on extensive spectral databases offer a reliable estimation of the expected chemical shifts and coupling patterns.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region and one singlet for the methoxy group. The substitution pattern on the benzene ring will dictate the chemical shifts and coupling constants of the aromatic protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | d | ~2.5 | H-3 |

| ~7.8 | d | ~9.0 | H-6 |

| ~7.0 | dd | ~9.0, ~2.5 | H-5 |

| ~3.9 | s | - | -OCH₃ |

Causality Behind the Predictions:

-

H-3: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, which deshields it, causing a downfield shift. It will appear as a doublet due to coupling with H-5.

-

H-6: This proton is ortho to the bromine atom and will also be deshielded, though to a lesser extent than H-3. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the electron-donating methoxy group, which would typically shield it. However, its position between two other protons will result in a doublet of doublets.

-

-OCH₃: The methoxy protons are not coupled to any other protons and will therefore appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons and one for the methoxy carbon.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~163 | C-4 (C-OCH₃) | | ~140 | C-1 (C-SO₂Cl) | | ~135 | C-6 | | ~125 | C-2 (C-Br) | | ~120 | C-3 | | ~115 | C-5 | | ~56 | -OCH₃ |

Expert Insights: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield of the ring carbons, while the carbon bearing the sulfonyl chloride group (C-1) will also be significantly deshielded.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

References

- 1. This compound [oakwoodchemical.com]

- 2. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. acdlabs.com [acdlabs.com]

solubility of 2-Bromo-4-methoxybenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxybenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key reagent in organic synthesis and drug discovery. In the absence of extensive published quantitative data, this document establishes a foundational understanding based on first principles of chemical structure and solvent interactions. It offers a predictive solubility profile across a range of common organic solvents and provides detailed, field-proven experimental protocols for researchers to determine thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and synthetic workflows.

Introduction: Understanding the Compound

This compound is a substituted aromatic sulfonyl chloride. Its utility in organic synthesis stems from the reactive sulfonyl chloride (-SO₂Cl) moiety, which readily participates in reactions with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. The substituents on the aromatic ring—a bromine atom and a methoxy group—further modulate its reactivity and physical properties, including its solubility.

A precise understanding of a reagent's solubility is paramount for efficient and reproducible chemical synthesis. It directly impacts reaction kinetics, dictates the choice of purification methods (e.g., crystallization), and is critical for developing scalable processes. This guide will deconstruct the molecular features of this compound to predict its solubility and provide the methodology to validate these predictions empirically.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To apply this principle, we must first analyze the structural components of this compound and their influence on its overall polarity.

Molecular Structure and Polarity Analysis

The key to predicting the solubility of this compound lies in understanding the interplay of its functional groups. The molecule is not uniformly polar or non-polar; rather, it possesses distinct regions with different electronic characteristics.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly polar and electrophilic group due to the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur. This group is a primary site for strong dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage is moderately polar. The oxygen atom can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions.

-

Benzene Ring: The aromatic ring itself is largely non-polar and contributes to van der Waals forces (specifically, London dispersion forces).

Collectively, these features render this compound a polar molecule . Its solubility will be highest in solvents that can effectively solvate the polar sulfonyl chloride group while also accommodating the bulky, less polar aromatic portion.

Caption: Polarity contributions of functional groups in this compound.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized based on their polarity. The expected solubility of this compound in each class is outlined below.

Table 1: Common Organic Solvents and Their Properties

| Solvent | Class | Polarity Index | Dielectric Constant (ε) | Predicted Solubility |

|---|---|---|---|---|

| Hexane | Non-polar (Aliphatic) | 0.1 | 1.9 | Low |

| Toluene | Non-polar (Aromatic) | 2.4 | 2.4 | Medium |

| Diethyl Ether | Non-polar | 2.8 | 4.3 | Medium |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | High |

| Ethanol | Polar Protic | 4.3 | 24.5 | Medium to High (Reactive) |

| Methanol | Polar Protic | 5.1 | 32.7 | Medium to High (Reactive) |

| Water | Polar Protic | 10.2 | 80.1 | Very Low (Reactive) |

-

Polar Aprotic Solvents (e.g., Acetone, THF, DCM, Acetonitrile, DMF, DMSO): These solvents are expected to be excellent choices for dissolving this compound. Their polarity and ability to engage in dipole-dipole interactions can effectively solvate the polar sulfonyl chloride group without reacting with it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the polarity is favorable, these solvents contain nucleophilic hydroxyl groups that can react with the electrophilic sulfonyl chloride, leading to solvolysis.[1] Therefore, while solubility may be high, the compound's stability in these solvents is limited.

-

Non-polar Solvents (e.g., Toluene, Diethyl Ether): Aromatic solvents like toluene may offer moderate solubility due to π-stacking interactions with the benzene ring. Diethyl ether, being weakly polar, should also provide moderate solubility.

-

Highly Non-polar Solvents (e.g., Hexane, Cyclohexane): These aliphatic hydrocarbon solvents are unlikely to be effective, as they cannot adequately solvate the highly polar sulfonyl chloride group.

-

Water: The compound is expected to be virtually insoluble in water. Furthermore, water will readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid.[1] This low aqueous solubility is actually advantageous in some synthetic procedures where the product precipitates from an aqueous reaction mixture.[2]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical measurement is essential. The Shake-Flask method is the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

The Shake-Flask Method

This method involves agitating an excess amount of the solid solute in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess of crystalline this compound to a sealed, inert container (e.g., a 20 mL glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 2 hours to permit the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microcrystals. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method (e.g., UV-Vis Spectroscopy or HPLC).

-

Analysis: Measure the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, this can be a rapid and straightforward method. The absorbance maximum (λ_max) should be determined, and a Beer's Law calibration curve must be generated.

Safety and Handling Considerations

As a sulfonyl chloride, this compound requires careful handling.

-

Reactivity: Sulfonyl chlorides are sensitive to moisture and will react with water, alcohols, and primary/secondary amines.[1] All experiments should be conducted under anhydrous conditions where possible, especially when using protic solvents for short-term tests.

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[6][7] Hydrolysis produces hydrochloric acid (HCl), which is also corrosive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be performed in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on its molecular structure. It is a polar molecule expected to be highly soluble in polar aprotic solvents like THF, acetone, and DMSO, and moderately soluble in aromatic solvents such as toluene. Its reactivity with water and other protic solvents precludes their use as stable dissolution media but is a key aspect of its synthetic chemistry. For researchers requiring precise solubility values, the standardized Shake-Flask method provides a reliable means of empirical determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently handle and utilize this important reagent in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzenesulfonyl Chloride from 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methoxybenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the direct chlorosulfonation of 2-bromoanisole, a robust and scalable synthetic route. This document delves into the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and addresses critical aspects of process safety, optimization, and product characterization. The content is tailored for professionals in the chemical and pharmaceutical sciences, offering insights grounded in established chemical principles and practical laboratory experience.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-bromo-4-methoxyphenylsulfonyl moiety. This functional group is present in a variety of biologically active molecules. The strategic placement of the bromo, methoxy, and sulfonyl chloride groups on the benzene ring offers multiple points for further chemical modification, making it a versatile intermediate in drug discovery and development.

The synthesis of aryl sulfonyl chlorides can be approached through several methods, including the Sandmeyer reaction of corresponding anilines or the direct chlorosulfonation of activated aromatic rings.[1][2] For the synthesis of this compound from 2-bromoanisole, direct electrophilic substitution using chlorosulfonic acid is the most common and efficient method. The methoxy group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent bromine atom, the sulfonation occurs predominantly at the para position.

The Chlorosulfonation of 2-Bromoanisole: A Mechanistic Perspective

The reaction of 2-bromoanisole with chlorosulfonic acid is a classic example of electrophilic aromatic substitution. The key electrophile in this reaction is the chlorosulfonium cation (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[3][4]

The proposed mechanism involves the following steps:

-

Generation of the Electrophile: Two molecules of chlorosulfonic acid can react to form the chlorosulfonium cation, a chloride ion, and a hydronium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-bromoanisole attacks the electrophilic sulfur atom of the chlorosulfonium cation. The activating effect of the methoxy group directs this attack to the position para to it. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed.

-

Deprotonation: A weak base, such as the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product, this compound.

References

commercial suppliers of 2-Bromo-4-methoxybenzenesulfonyl chloride

An In-Depth Technical Guide to 2-Bromo-4-methoxybenzenesulfonyl Chloride for Advanced Research and Development

This guide provides an in-depth technical overview of this compound, a key reagent for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, commercial availability, safety protocols, and applications, with a focus on the underlying principles that guide its use in modern organic synthesis.

This compound (CAS No. 23095-16-1) is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring functionalized with a reactive sulfonyl chloride group, a bromine atom, and a methoxy group. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents.

The sulfonyl chloride moiety serves as a highly reactive electrophilic handle for the introduction of the 2-bromo-4-methoxyphenylsulfonyl group onto nucleophiles, most commonly amines, to form stable sulfonamides. The bromine and methoxy substituents play crucial roles in modulating the physicochemical properties of the final compound, influencing factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The strategic placement of the bromine atom also provides a site for further synthetic elaboration through cross-coupling reactions.

Key Chemical Identifiers:

-

Molecular Weight: 285.55 g/mol [3]

Commercial Availability and Supplier Analysis

The procurement of high-quality starting materials is a critical first step in any research program. This compound is available from several reputable chemical suppliers. The choice of supplier often depends on factors such as required purity, scale, and lead time. Below is a comparative analysis of commercial sources.

| Supplier | Product Identifier | Purity | Available Quantities |

| Apollo Scientific | OR61542 / CAS: 23095-16-1 | ≥95% | 250mg, 1g, 5g[6] |

| Oakwood Chemical | 038042 / CAS: 23095-16-1 | 99% | 250mg, 1g, 5g, 25g[3] |

| ChemicalBook | CAS: 23095-16-1 | Varies by supplier | Varies by supplier[4] |

| Shanghai Nianxing Industrial Co., Ltd. | 403768 / CAS: 23095-16-1 | 99.0% | Inquiry[7] |

| Thermo Scientific Chemicals | (Related compounds available) | Varies | Varies[8][9] |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Mechanistic Considerations

Understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity. A common industrial approach involves a multi-step sequence starting from a substituted aniline, proceeding through a diazonium salt intermediate, which is then subjected to a sulfonyl chlorination reaction.[10]

The key transformation is the replacement of the diazonium group with a sulfonyl chloride group, often achieved using sulfur dioxide in the presence of a copper catalyst. The stability of the diazonium salt intermediate is critical and the reaction is typically performed at low temperatures (0-5 °C) to prevent decomposition.[10]

Caption: Generalized synthesis of this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive solid. Proper handling is essential to ensure laboratory safety.

Hazard Profile:

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][11][12] May be corrosive to metals.[13]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield (European Standard EN 166).[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[11][15]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Handling Precautions: Avoid breathing dust.[12] Do not get in eyes, on skin, or on clothing.[12] It is moisture-sensitive; handle under an inert atmosphere if possible.[11][12]

Storage:

-

Store in a cool, dry, and well-ventilated place.[12]

-

Keep the container tightly closed in a corrosives area.[12][14]

Core Application: Sulfonamide Synthesis

The primary application of this compound is in the synthesis of sulfonamides. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Detailed Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

This protocol is a representative example and may require optimization for specific substrates.

1. Reagents and Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous Pyridine or Triethylamine (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

2. Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (2.0 eq) to the stirred solution.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess pyridine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.

-

Caption: Step-by-step workflow for a typical sulfonamide synthesis.

Conclusion

This compound is a strategically functionalized reagent with significant utility in synthetic and medicinal chemistry. Its commercial availability from multiple suppliers allows for its ready integration into research and development pipelines. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables chemists to leverage this building block for the efficient construction of novel sulfonamide-containing molecules with potential therapeutic applications.

References

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound [oakwoodchemical.com]

- 4. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 5. This compound CAS#: [chemicalbook.com]

- 6. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3-Bromo-4-methoxybenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 10. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

reactivity profile of 2-Bromo-4-methoxybenzenesulfonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methoxybenzenesulfonyl Chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal reagent in modern organic synthesis, valued for its capacity to introduce the synthetically versatile 2-bromo-4-methoxyphenylsulfonyl group. This guide provides an in-depth analysis of its reactivity profile, grounded in mechanistic principles and supported by field-proven protocols. We will explore its synthesis, the electronic factors governing its reactivity, and its primary applications in the formation of sulfonamides and sulfonate esters. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.

Introduction and Physicochemical Profile

This compound (CAS No. 23095-16-1) is an aromatic sulfonyl chloride featuring a highly reactive sulfur(VI) center.[1] The reactivity of the sulfonyl chloride functional group is modulated by the electronic properties of the substituents on the benzene ring: an ortho-bromo group and a para-methoxy group. The bromine atom acts as an electron-withdrawing group via induction, increasing the electrophilicity of the sulfur atom. Conversely, the para-methoxy group is electron-donating through resonance, which can slightly temper this electrophilicity.[2] This electronic balance makes the reagent a potent, yet often selective, sulfonylation agent.

Its primary utility lies in the synthesis of sulfonamides and sulfonate esters, crucial moieties in pharmaceuticals and agrochemicals.[2] Due to its reactivity, particularly with nucleophiles like water, it must be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| CAS Number | 23095-16-1 | [3][5] |

| Molecular Formula | C₇H₆BrClO₃S | [5] |

| Molecular Weight | 285.55 g/mol | [5] |

| Appearance | Solid or crystalline substance | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [3][4] |

| Safety Precaution | Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Keep away from moisture. | [6] |

Synthesis of the Reagent

The most direct and common synthesis of this compound is through the electrophilic chlorosulfonation of 2-bromoanisole. This method leverages the directing effects of the methoxy group to install the sulfonyl chloride moiety primarily at the para position.

Experimental Protocol: Chlorosulfonation of 2-Bromoanisole

-

Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, ensuring the temperature remains stable.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature over a period of 1 hour.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Perform a liquid-liquid extraction with dichloromethane or chloroform.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.[7]

This procedure typically affords the desired this compound in high yield (e.g., 98%).[7]

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Landscape

The reactivity of arenesulfonyl chlorides is dominated by the electrophilic sulfur atom. Nucleophilic attack at this center displaces the chloride ion, which is an excellent leaving group. Mechanistic studies on the solvolysis of various benzenesulfonyl chlorides suggest that the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) pathway at the sulfur atom.[8][9] A unimolecular Sₙ1 pathway, involving a sulfonyl cation intermediate, is generally not favored but may contribute in sterically hindered cases.[8]

For this compound, the reaction with a nucleophile (Nu⁻) follows this general bimolecular mechanism, proceeding through a trigonal bipyramidal transition state.

Caption: General mechanism for nucleophilic substitution on an arenesulfonyl chloride.

Key Synthetic Applications

A. Synthesis of Sulfonamides via Reaction with Amines

The reaction of this compound with primary or secondary amines is a robust method for synthesizing the corresponding sulfonamides. These reactions are typically fast and high-yielding. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature.

-

Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates completion.

-

Quench the reaction with an aqueous solution (e.g., 5% citric acid or water).[7]

-

Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.[7]

The basicity and steric hindrance of the amine are critical factors; more basic and less hindered amines generally react faster.[10]

Caption: Workflow for the synthesis of sulfonamides.

B. Synthesis of Sulfonate Esters via Reaction with Alcohols

Reacting this compound with an alcohol in the presence of a base converts the poorly leaving hydroxyl group (-OH) into a sulfonate ester (-OSO₂Ar), which is an excellent leaving group. This "activation" of alcohols is a cornerstone of organic synthesis, enabling subsequent substitution or elimination reactions.[11]

A crucial feature of this reaction is that it proceeds with retention of configuration at a chiral alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the sulfonylation step.[11]

-

Dissolve the alcohol (1.0 eq.) in a solvent such as dichloromethane or pyridine (which can act as both solvent and base).

-

Cool the solution to 0 °C.

-

Add this compound (1.1-1.5 eq.) portion-wise.

-

Allow the reaction to stir at 0 °C to room temperature until complete.

-

Perform an aqueous workup to remove the hydrochloride salt and excess reagents.

-

The resulting sulfonate ester can be isolated or used directly in a subsequent reaction.

While pyridine is traditional, catalytic amounts of specific amines in the presence of a stoichiometric base like triethylamine can offer better economy and simpler workup.[12] A potential side reaction is the conversion of the sulfonate ester to the corresponding alkyl chloride by the chloride ion from the pyridinium hydrochloride byproduct; this can often be minimized by using modern catalytic methods and carefully controlling reaction conditions.[13]

Caption: Two-step workflow: alcohol activation followed by nucleophilic substitution.

Summary of Reaction Conditions

Table 2: Typical Conditions for Sulfonylation Reactions

| Reaction Type | Nucleophile | Typical Base | Solvent | Temperature | Key Insight |

| Sulfonamide Formation | Primary/Secondary Amine | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to RT | Fast and efficient; requires stoichiometric base to scavenge HCl.[7] |

| Sulfonate Ester Formation | Alcohol | Pyridine, Et₃N/cat. Amine | Dichloromethane, Pyridine | 0 °C to RT | Activates -OH group with retention of stereochemistry; risk of R-Cl side product.[11][13] |

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of sulfonamides and the activation of alcohols. Its reactivity is governed by a powerful sulfonyl chloride electrophile, whose properties are fine-tuned by the ortho-bromo and para-methoxy substituents. Understanding the mechanistic underpinnings of its reactions, particularly the bimolecular substitution at the sulfur center and the stereochemical consequences for alcohol substrates, allows chemists to deploy this reagent with precision and control. By following established protocols and being mindful of potential side reactions, researchers can confidently leverage this compound as a key tool in the construction of complex molecular architectures for pharmaceutical and materials science applications.

References

- 1. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 2. CAS 23094-96-4: 3-bromo-4-methoxybenzenesulfonyl chloride [cymitquimica.com]

- 3. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. This compound [oakwoodchemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 13. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-4-methoxybenzenesulfonyl Chloride

Introduction

Aryl sulfonyl chlorides are cornerstone reagents in modern organic synthesis, prized for their role as potent electrophiles for the construction of sulfonamides and sulfonate esters—functional groups prevalent in pharmaceuticals and bioactive molecules.[1] The reactivity of the sulfonyl chloride moiety is not static; it is exquisitely tuned by the electronic and steric nature of the substituents on the aromatic ring. This guide provides a detailed technical analysis of 2-Bromo-4-methoxybenzenesulfonyl chloride, a polysubstituted reagent whose reactivity profile is governed by the compelling interplay between an ortho-halogen and a para-alkoxy group. We will dissect the underlying principles governing the electrophilicity of its sulfonyl group and provide practical, field-proven insights into its application in synthesis.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the basic properties of the reagent. This compound is a solid at room temperature and, like most sulfonyl chlorides, is sensitive to moisture and requires careful handling.[2]

| Property | Value | Source(s) |

| CAS Number | 23095-16-1 | [2][3][4] |

| Molecular Formula | C₇H₆BrClO₃S | [4] |

| Molecular Weight | 285.55 g/mol | [4] |

| Purity | Typically ≥95% | [2] |

| Primary Hazard | H314: Causes severe skin burns and eye damage | [2][5] |

Core Analysis: Electrophilicity of the Sulfonyl Chloride Group

The electrophilicity of the sulfur atom in an aryl sulfonyl chloride is the primary determinant of its reaction kinetics with nucleophiles. This electrophilicity is a product of the inherent nature of the -SO₂Cl group and the cumulative electronic effects of the aromatic substituents.

The Inherent Electrophilicity of the Sulfonyl Moiety

The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygens and one chlorine. These atoms exert a powerful inductive electron-withdrawing effect, rendering the sulfur atom electron-deficient and thus highly susceptible to nucleophilic attack. This makes aryl sulfonyl chlorides effective "S(VI) electrophiles."[6]

Modulation by Aromatic Substituents: A Dichotomy of Effects

In this compound, the substituents are positioned at the ortho and para positions, where their electronic influence—both inductive and resonance—is most pronounced.

-

The Para-Methoxy Group (-OCH₃): An Electron-Donating Contributor The methoxy group exhibits a dual electronic character. It has a moderate inductive withdrawing effect (-I) due to the oxygen's electronegativity. However, and more significantly from the para position, it possesses a strong resonance-donating effect (+R) via its lone pairs of electrons. This resonance effect pushes electron density into the aromatic π-system, which can partially delocalize towards the sulfonyl group. The net result of the dominant +R effect is a decrease in the overall electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.[7][8]

-

The Ortho-Bromo Group (-Br): An Electron-Withdrawing Modulator Conversely, the bromine atom is strongly electronegative and exerts a powerful inductive withdrawing effect (-I), pulling electron density away from the aromatic ring and, by extension, from the sulfonyl anchor point. While halogens also have a resonance-donating effect (+R), it is weak for bromine and is significantly outweighed by its -I effect. Positioned ortho to the reaction center, this inductive withdrawal is maximized, substantially increasing the electron deficiency and therefore the electrophilicity of the sulfur atom.

Synthesized View: The electrophilicity of this compound is a finely balanced outcome of two opposing forces. The para-methoxy group works to deactivate the sulfonyl chloride, while the ortho-bromo group actively enhances its reactivity. In most contexts, the strong, distance-dependent inductive withdrawal from the ortho-bromo group is considered to have a more significant impact on the sulfur center than the resonance donation from the para-methoxy group. The result is a potent electrophile, well-suited for a range of synthetic applications.

Caption: Competing electronic effects on the sulfonyl chloride group.

Application in Synthesis: Protocol for Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental transformation in medicinal chemistry to produce sulfonamides.[1][9] The following protocol provides a robust, self-validating methodology for the synthesis of a representative sulfonamide using this compound. This procedure is adapted from established methods for similar substrates.[10]

Objective: Synthesis of N-((4-fluorophenyl)methyl)-2-bromo-4-methoxybenzenesulfonamide

Reagents and Materials

| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) |

| This compound | 285.55 | 1.0 g | 3.50 |

| 4-Fluorobenzylamine | 125.15 | 0.48 g (0.44 mL) | 3.85 (1.1 eq) |

| Triethylamine (TEA) | 101.19 | 0.53 g (0.73 mL) | 5.25 (1.5 eq) |

| Dichloromethane (DCM) | - | 20 mL | - |

| 1 M Hydrochloric Acid | - | 15 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 15 mL | - |

| Brine | - | 15 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.50 mmol).

-

Dissolution: Add dichloromethane (20 mL) and stir at room temperature until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Amine and Base: Sequentially add triethylamine (0.73 mL, 5.25 mmol) followed by the dropwise addition of 4-fluorobenzylamine (0.44 mL, 3.85 mmol) over 5 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The identity and purity of the final product, N-((4-fluorophenyl)methyl)-2-bromo-4-methoxybenzenesulfonamide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable synthetic building block whose utility is defined by the nuanced electrophilicity of its sulfonyl group. The competing electronic effects of the ortho-bromo (-I) and para-methoxy (+R) substituents result in a highly effective, yet modulated, electrophile. For the medicinal chemist and drug development professional, understanding these structure-activity relationships is paramount for predicting reactivity and designing efficient synthetic routes. This guide provides the foundational knowledge and a practical framework for the successful application of this versatile reagent in the synthesis of complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 23095-16-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. 2-Bromo-4,6-difluorobenzenesulfonyl chloride | C6H2BrClF2O2S | CID 2778863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 23094-96-4: 3-bromo-4-methoxybenzenesulfonyl chloride [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Unfolding Therapeutic Potential of 2-Bromo-4-methoxybenzenesulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Within this broad class of compounds, derivatives of 2-bromo-4-methoxybenzenesulfonyl chloride are emerging as a compelling area of research, demonstrating a wide spectrum of potential biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this promising chemical scaffold.

Introduction: The Strategic Importance of the 2-Bromo-4-methoxybenzenesulfonyl Moiety

The sulfonamide functional group (-SO₂NH₂) is a privileged structure in drug discovery, renowned for its ability to mimic a tetrahedral transition state and engage in key hydrogen bonding interactions with biological targets.[1][2] The strategic incorporation of a 2-bromo and a 4-methoxy substituent onto the benzenesulfonyl chloride core imparts distinct physicochemical properties that can be exploited for targeted drug design. The electron-withdrawing nature of the bromine atom at the ortho position can influence the acidity of the sulfonamide proton and the reactivity of the sulfonyl chloride. The methoxy group at the para position, a common feature in many bioactive molecules, can modulate lipophilicity and provide additional points for receptor interaction.[3] This unique combination of substituents makes this compound a valuable starting material for the synthesis of novel derivatives with potential applications in oncology, infectious diseases, and enzyme inhibition.

Synthetic Pathways to Bioactive Derivatives

The primary route to a diverse library of this compound derivatives is through the nucleophilic substitution reaction of the sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Substituted-2-bromo-4-methoxybenzenesulfonamides

Objective: To synthesize a representative N-aryl-2-bromo-4-methoxybenzenesulfonamide.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-amino-phenol)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the cooled aniline solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride. The base (triethylamine or pyridine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup removes unreacted starting materials and salts, while column chromatography ensures the isolation of a pure product.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 2-bromo-4-methoxybenzenesulfonamide derivatives.

Potential Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail their potential biological activities, supported by available data on related sulfonamide compounds.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents with diverse mechanisms of action.[4] Derivatives incorporating the 2-bromo-4-methoxyphenyl moiety are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action: Carbonic Anhydrase Inhibition

A key mechanism through which sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[5][6] The primary sulfonamide group (-SO₂NH₂) of the derivatives can coordinate to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[7]

Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamides

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Acetazolamide | hCA II | 12.1 nM | [8] |

| Bromosulfanilamide | hCA IV | 93 nM | [6] |

| Celecoxib | hCA II | 21 nM | [5] |

| Valdecoxib | hCA II | 43 nM | [5] |

Note: Data for derivatives of this compound is an active area of research. The data presented here for related sulfonamides provides a rationale for investigating this specific class of compounds as carbonic anhydrase inhibitors.

Signaling Pathway: Disruption of pH Homeostasis in Cancer Cells

Caption: Proposed mechanism of anticancer activity via carbonic anhydrase IX (CA IX) inhibition.

Antimicrobial Activity

The sulfonamide class of drugs were the first effective chemotherapeutic agents for the prevention and treatment of bacterial infections.[1][2] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Humans are not affected by this mechanism as they obtain folic acid from their diet.

Mechanism of Action: Folic Acid Synthesis Inhibition

2-Bromo-4-methoxybenzenesulfonamide derivatives, due to their structural similarity to p-aminobenzoic acid (PABA), are expected to compete with PABA for the active site of DHPS. This inhibition disrupts the bacterial folic acid synthesis pathway, leading to bacteriostatic or bactericidal effects.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamides against Bacterial Strains

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Staphylococcus aureus | 2500-5000 | [9] |

| Flavonoid derivatives with bromo and methoxy groups | Staphylococcus aureus | 31.25-125 | [10] |

| 7-Methoxyquinoline derivatives with sulfonamide moiety | Escherichia coli | Data not specified | [11] |

Note: Specific MIC data for 2-bromo-4-methoxybenzenesulfonamide derivatives is a key area for future research. The data from related bromo- and methoxy-substituted compounds suggests potential for antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a 2-bromo-4-methoxybenzenesulfonamide derivative that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized 2-bromo-4-methoxybenzenesulfonamide derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-